molecular formula C12H12N2O3 B2609087 N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide CAS No. 2191062-37-8

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide

Cat. No.: B2609087
CAS No.: 2191062-37-8
M. Wt: 232.239
InChI Key: OTGYREIZHRGVSK-UHFFFAOYSA-N
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Description

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a prop-2-enamide moiety

Mechanism of Action

Target of Action

The primary target of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is the fibrinogen receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting.

Mode of Action

This compound: interacts with its target, the fibrinogen receptor, by binding to it . This interaction results in antagonistic activity at the receptor, which can inhibit platelet aggregation .

Biochemical Pathways

The compound’s interaction with the fibrinogen receptor affects the biochemical pathway of platelet aggregation . This can have downstream effects on the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of platelet aggregation . This can potentially prevent the formation of blood clots, which is beneficial in conditions where clot formation is a risk.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzoxazine intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted benzoxazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is used as a precursor for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
  • N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)prop-2-enamide
  • N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-5-yl)prop-2-enamide

Uniqueness

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is unique due to the specific positioning of the methyl and prop-2-enamide groups, which confer distinct chemical and biological properties. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-11(15)13-8-4-5-9-10(6-8)17-7-12(16)14(9)2/h3-6H,1,7H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGYREIZHRGVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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